Cas no 555155-00-5 (7-Benzofuranacetonitrile, 4,5-difluoro-)

7-Benzofuranacetonitrile, 4,5-difluoro- is a fluorinated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoro substituents at the 4,5-positions enhances its electronic properties, making it a valuable intermediate for synthesizing bioactive compounds. Its benzofuran core provides structural rigidity, while the nitrile group offers versatility for further functionalization. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its electron-withdrawing characteristics. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its unique structure may also contribute to materials science applications, such as organic electronics or fluorescent probes.
7-Benzofuranacetonitrile, 4,5-difluoro- structure
555155-00-5 structure
商品名:7-Benzofuranacetonitrile, 4,5-difluoro-
CAS番号:555155-00-5
MF:C10H5F2NO
メガワット:193.149609327316
CID:4035330

7-Benzofuranacetonitrile, 4,5-difluoro- 化学的及び物理的性質

名前と識別子

    • 7-Benzofuranacetonitrile, 4,5-difluoro-
    • インチ: 1S/C10H5F2NO/c11-8-5-6(1-3-13)10-7(9(8)12)2-4-14-10/h2,4-5H,1H2
    • InChIKey: XEXKDXJUWKOUEE-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C(CC#N)C=C(F)C(F)=C2C=C1

じっけんとくせい

  • 密度みつど: 1.370±0.06 g/cm3(Predicted)
  • ふってん: 295.1±35.0 °C(Predicted)

7-Benzofuranacetonitrile, 4,5-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8962015-1.0g
2-(4,5-difluoro-1-benzofuran-7-yl)acetonitrile
555155-00-5 95%
1.0g
$0.0 2023-01-06

7-Benzofuranacetonitrile, 4,5-difluoro- 関連文献

7-Benzofuranacetonitrile, 4,5-difluoro-に関する追加情報

7-Benzofuranacetonitrile, 4,5-difluoro- (CAS No. 555155-00-5): A Comprehensive Overview in Modern Chemical Biology

7-Benzofuranacetonitrile, 4,5-difluoro- (CAS No. 555155-00-5) is a fluorinated benzofuran derivative that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, making it a subject of extensive research and development. The presence of fluorine atoms at the 4 and 5 positions introduces distinct metabolic stability and binding affinity, which are critical factors in drug design.

The< strong>fluorinated aromatic system of this compound contributes to its enhanced lipophilicity and resistance to enzymatic degradation, properties that are highly desirable in the development of therapeutic agents. Recent studies have highlighted its potential applications in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The nitrile group in the molecule further enhances its reactivity, allowing for diverse functionalization strategies that can be tailored to specific biological targets.

In the realm of medicinal chemistry, 7-benzofuranacetonitrile, 4,5-difluoro- has been explored as a key building block for designing novel small-molecule drugs. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may serve as a precursor for next-generation therapeutics. For instance, researchers have utilized this compound to develop inhibitors targeting protein-protein interactions, which play a crucial role in various disease pathways.

The< strong>CAS No. 555155-00-5 identifier ensures unambiguous recognition and classification of this compound within scientific literature and databases. This standardized nomenclature is essential for ensuring consistency in research communications and regulatory submissions. The fluorinated benzofuran scaffold is particularly interesting because it mimics natural product structures that have demonstrated high biological activity.

Recent advancements in computational chemistry have enabled more efficient virtual screening of< strong>7-benzofuranacetonitrile, 4,5-difluoro- -based derivatives for their potential therapeutic efficacy. These computational methods leverage quantum mechanical calculations to predict binding affinities and metabolic pathways, thereby accelerating the drug discovery process. Such innovations are crucial for translating laboratory findings into viable clinical candidates.

The synthesis of< strong>4,5-difluoro-substituted benzofurans can be achieved through multiple pathways, including cross-coupling reactions and cyclization techniques. The choice of synthetic route depends on factors such as yield optimization, scalability, and environmental considerations. Modern synthetic methodologies often incorporate green chemistry principles to minimize waste and energy consumption while maintaining high chemical purity.

In conclusion, 7-Benzofuranacetonitrile, 4,5-difluoro- (CAS No. 555155-00-5) represents a significant advancement in the field of chemical biology and medicinal chemistry. Its unique structural features make it an invaluable tool for developing innovative therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in the pharmaceutical industry is likely to grow even further.

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